Methylchromon

Übersicht

Beschreibung

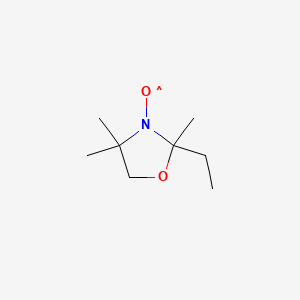

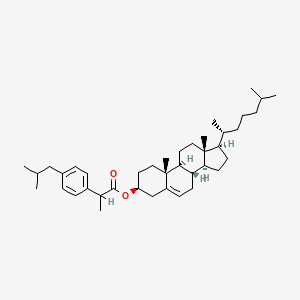

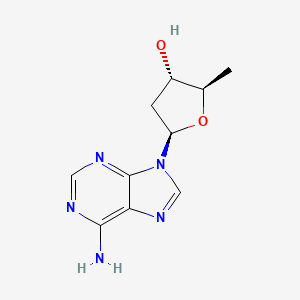

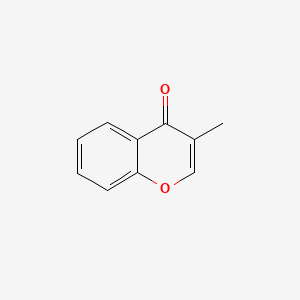

Methylchromone, also known as 2-methylchromone, is a derivative of chromone, which is an oxygen-containing heterocyclic compound. Chromones are naturally occurring phenolic compounds found in various plants and fungi. Methylchromone is known for its significant biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Methylchromon hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese verschiedener biologisch aktiver Verbindungen verwendet.

Biologie: Studien zu seiner Rolle in zellulären Prozessen und seine Auswirkungen auf verschiedene biologische Systeme.

Medizin: Untersuchungen zu seinen potenziellen therapeutischen Wirkungen, einschließlich krebshemmender, entzündungshemmender und antimikrobieller Aktivitäten.

Industrie: Wird bei der Herstellung von Pigmenten, Kosmetika und Laserfarbstoffen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es entfaltet seine Wirkungen durch:

Antioxidative Aktivität: Frei-radikal-Fänger und Reduktion von oxidativem Stress.

Antimikrobielle Aktivität: Hemmung des Wachstums von Bakterien und Pilzen.

Krebshemmende Aktivität: Induktion von Apoptose und Hemmung der Zellproliferation.

Entzündungshemmende Aktivität: Reduktion von Entzündungen durch Modulation von Entzündungswegen.

Wirkmechanismus

Target of Action

Methylchromone, also known as 3-Methylchromone, is a derivative of chromones . Chromones are naturally occurring phenolic compounds that are universally present in a healthy human diet . They are associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . .

Mode of Action

Chromones, in general, have been found to exhibit their effects through various in vitro, in vivo, and clinical studies . They play a role in alleviating allergies, reducing oxidative damage, inhibiting cancer, infections, and inflammation, and for treating neurological and psychiatric disorders .

Biochemical Pathways

Chromones are known to interact with multiple biochemical pathways due to their diverse biological activities . They can influence pathways related to oxidative stress, inflammation, cancer progression, and neurological disorders .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body

Result of Action

Chromones have been found to exhibit antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . They can alleviate allergies, reduce oxidative damage, inhibit cancer, infections, and inflammation, and aid in treating neurological and psychiatric disorders .

Safety and Hazards

Methylchromone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Chromones, including Methylchromone, are common ingredients in a healthy human diet and have shown significant health benefits . The unique structures and varied pharmacological activities of chromones may provide important leads for the discovery of drugs with novel mechanisms of action . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

Biochemische Analyse

Biochemical Properties

Methylchromone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of methylchromone is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Methylchromone can inhibit the activity of these enzymes, leading to altered metabolic pathways . Additionally, methylchromone has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection .

Cellular Effects

Methylchromone exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, methylchromone induces apoptosis by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes such as Bax and p53 . It also inhibits the expression of anti-apoptotic genes like Bcl-2. In addition, methylchromone modulates cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased cell death . Furthermore, methylchromone has been shown to enhance the expression of antioxidant genes, thereby reducing oxidative stress and protecting cells from damage .

Molecular Mechanism

The molecular mechanism of action of methylchromone involves several key interactions at the molecular level. Methylchromone binds to specific biomolecules, including enzymes and receptors, altering their activity and function. For example, methylchromone inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of various substrates . It also activates antioxidant enzymes by binding to their regulatory regions, enhancing their expression and activity . Additionally, methylchromone modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell survival, apoptosis, and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methylchromone can change over time due to its stability, degradation, and long-term impact on cellular function. Methylchromone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that methylchromone can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of cell proliferation . In in vitro studies, methylchromone has been observed to maintain its biological activity for several days, while in in vivo studies, its effects can last for weeks .

Dosage Effects in Animal Models

The effects of methylchromone vary with different dosages in animal models. At low doses, methylchromone exhibits beneficial effects such as antioxidant protection and anti-inflammatory activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of methylchromone are seen at specific dosage ranges, while adverse effects occur at higher doses . It is important to determine the optimal dosage of methylchromone to maximize its therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

Methylchromone is involved in several metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . Methylchromone can be metabolized into various derivatives, some of which retain biological activity while others are inactive . The metabolic pathways of methylchromone also involve interactions with cofactors such as NADPH and glutathione, which are essential for its enzymatic reactions . These interactions can affect the metabolic flux and levels of metabolites in cells, influencing the overall biological activity of methylchromone.

Transport and Distribution

Methylchromone is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cells, methylchromone can accumulate in different cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . The transport and distribution of methylchromone can affect its localization and accumulation, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of methylchromone plays a crucial role in its activity and function. Methylchromone can localize to specific compartments or organelles within cells, such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct methylchromone to its specific destinations . The subcellular localization of methylchromone can affect its interactions with biomolecules and its overall biological activity. For example, mitochondrial localization of methylchromone enhances its ability to modulate oxidative stress and apoptosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methylchromon kann durch verschiedene Methoden synthetisiert werden, darunter:

Aus Salicylsäuren: Salicylsäuren können durch Cyclisierungsreaktionen in Methylchromone umgewandelt werden.

Aus Benzoylchloriden: Benzoylchloride können mit geeigneten Nukleophilen reagieren, um Methylchromone zu bilden.

Aus 2-Hydroxyacetophenonderivaten: Diese Derivate unterliegen einer Cyclisierung, um Methylchromone zu bilden.

Aus Furanderivaten: Furanderivate können unter bestimmten Reaktionsbedingungen in Methylchromone umgewandelt werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter Verwendung der oben genannten Methoden, die auf Ausbeute und Reinheit optimiert sind. Grüne Syntheseansätze, wie die Verwendung von ionischen Flüssigkeiten und lösemittelfreien Reaktionen, werden ebenfalls untersucht, um den Prozess umweltfreundlicher zu gestalten .

Analyse Chemischer Reaktionen

Methylchromon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um die entsprechenden Chinone zu bilden.

Thiation: Einführung von Schwefelatomen in die Chromonstruktur.

Hydrierung: Reduktion des Chromonrings zu Dihydrochromonen.

Photolyse: Zersetzung von this compound unter Lichteinwirkung.

Reaktionen mit Organometallverbindungen: Bildung von Organometallkomplexen.

Diels-Alder-Reaktionen: Cycloadditionsreaktionen zur Bildung komplexer Strukturen.

Kondensationsreaktionen: Bildung größerer Moleküle durch Kondensation.

Dimerisierungsreaktionen: Bildung von Dimeren durch Kupplungsreaktionen.

Vilsmeier-Haack-Reaktionen: Formylierungsreaktionen zur Einführung von Formylgruppen.

Elektrophile Substitutionsreaktionen: Substitution von Wasserstoffatomen durch Elektrophile.

Ringöffnungsreaktionen: Auflösung des Chromonrings, um offenkettige Verbindungen zu bilden.

Ringöffnungs-Ringschlussreaktionen: Umlagerung von offenkettigen Verbindungen zurück zu cyclischen Strukturen.

Ringabbau-Reaktionen: Abbau des Chromonrings.

Farbreaktionen: Bildung von Farbstoffen durch bestimmte Reaktionen.

Vergleich Mit ähnlichen Verbindungen

Methylchromon wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Chromon: Die Stammverbindung von this compound, bekannt für ihre biologischen Aktivitäten.

Cumarin: Ein Isomer von Chromon mit ähnlichen biologischen Eigenschaften.

Flavone: Eine Klasse von Verbindungen, die strukturell mit Chromonen verwandt sind und für ihre antioxidativen und entzündungshemmenden Aktivitäten bekannt sind.

Isoflavone: Ähnlich wie Flavone, aber mit unterschiedlichen Substitutionsmustern, wobei sie östrogene Aktivität zeigen

This compound zeichnet sich durch seine einzigartige Kombination biologischer Aktivitäten und sein Potenzial für therapeutische Anwendungen aus.

Eigenschaften

IUPAC Name |

3-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJKIHHNDMEBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057845 | |

| Record name | Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-90-5 | |

| Record name | 3-Methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylchromone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylchromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCHROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0091KAAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.